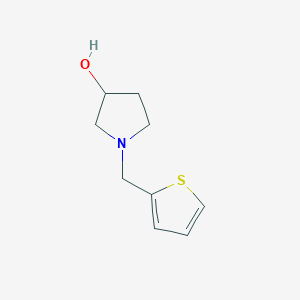

1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol

Description

1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a thiophene methyl substituent at the pyrrolidine nitrogen. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive peptide structures .

Propriétés

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5,8,11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUNYUGUHBNHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297003 | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130054-58-9 | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130054-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thienylmethyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of thiophene-2-carboxaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

Substitution: The thiophen-2-ylmethyl group can participate in electrophilic substitution reactions, introducing different substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated pyrrolidine derivatives.

Substitution: Introduction of various substituents onto the thiophene ring, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Scientific Research Applications of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol

This compound is a chemical compound with the molecular formula . It consists of a pyrrolidine ring substituted with a thiophen-2-ylmethyl group at the nitrogen atom and a hydroxyl group at the 3-position .

While specific applications and case studies for this compound are not detailed in the provided search results, its structural components suggest potential uses in various scientific research fields.

- As a Building Block in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry . The pyrrolidine scaffold is present in many pharmaceutical drugs, and the thiophene moiety is a common building block in organic synthesis .

-

Potential Pharmaceutical Applications: The combination of a pyrrolidine ring and a thiophene group may offer interesting biological activities . Research into substituted 1,2,4-triazoles has shown promise in finding new substances, indicating the potential for similar compounds in drug discovery .

- ** антимикробно Activity:** Pyrazolo[1,5-a]pyrimidines, which are structurally related, have been reported as inhibitors of Mycobacterium tuberculosis, suggesting that this compound derivatives could be explored for antimicrobial activity .

- Anti-inflammatory, Analgesic, and Antipyretic Activity: Derivatives combining 1,2,4-triazole-3-thione and pyrazole have shown potential anti-inflammatory, analgesic, and antipyretic activity, suggesting a similar potential for this compound derivatives .

Potential Research Areas

- Catalysis: Pyrrolidine derivatives are known to act as organocatalysts in various chemical transformations. The presence of a hydroxyl group on the pyrrolidine ring provides an opportunity for further functionalization and fine-tuning of catalytic activity.

- Material Science: Thiophene-containing compounds are often used in the development of organic electronic materials. This compound could be a precursor for synthesizing thiophene-based polymers or small molecules with interesting electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrolidin-3-ol Derivatives with Aromatic Substituents

Key Findings :

- Substituent Effects: Aromatic groups (e.g., phenethyl, bromophenyl) increase hydrophobicity, while polar groups (e.g., aminoethyl) enhance solubility .

- Biological Relevance : Phenethyl-substituted derivatives exhibit antiviral activity, suggesting the target compound’s thiophene group may similarly modulate bioactivity .

Thiophene-Containing Pyrrolidine/Pyrrolidone Analogs

Key Findings :

- Electronic Effects : Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes or receptors compared to phenyl groups .

Heterocyclic Variations

Key Findings :

- Heteroatom Influence: Thiazole and pyridazinone cores introduce additional hydrogen-bonding sites, unlike thiophene .

- Bioisosteric Replacements : Thiophene and thiazole may serve as interchangeable bioisosteres depending on target requirements .

Activité Biologique

1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a thiophene moiety, which contributes to its distinct chemical and biological properties. The compound can engage in π-π interactions due to the thiophene ring and form hydrogen bonds through the hydroxyl group on the pyrrolidine ring, facilitating interactions with biological targets such as enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may inhibit specific kinases or proteases involved in disease processes, leading to altered signaling pathways that affect cell growth and survival .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound can significantly reduce cell viability in different cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). For instance, at a concentration of 6.25 μM, it exhibited cytotoxic effects on MDA-MB-231 cells .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (μM) | Effect on Cell Viability |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant decrease |

| MCF-7 | 25 | Moderate decrease |

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions between this compound and key proteins involved in cancer progression. Compounds similar in structure have shown moderate to strong binding energies with serine/threonine kinase 1 (AKT) and Orexetine type 2 receptor (Ox2R), indicating their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study highlighted the synthesis of pyrrolo[3,4-b]pyridin derivatives that demonstrated significant anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene and pyrrolidine components could enhance biological efficacy .

Case Study: Inhibition of Cancer Cell Growth

In a comparative study, derivatives of this compound were tested for their ability to inhibit growth in various cancer cell lines. The results indicated that certain modifications led to improved potency against specific targets, suggesting avenues for further drug development .

Q & A

Basic: What are the optimal synthetic routes for 1-(Thiophen-2-ylmethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a thiophene derivative (e.g., 2-thiophenemethanol) with a pyrrolidin-3-ol scaffold. Key steps include:

- Nucleophilic substitution : Reacting 2-(chloromethyl)thiophene with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the C–N bond .

- Catalytic methods : Palladium-catalyzed cross-coupling may enhance regioselectivity in complex analogs, though this requires optimization for pyrrolidine systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene may reduce side reactions in thermally sensitive steps .

Yield optimization requires balancing temperature (50–80°C), stoichiometry (1:1.2 molar ratio of pyrrolidin-3-ol to thiophene derivative), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

Answer:

The hydroxyl and tertiary amine groups in the pyrrolidine ring create chiral centers. Separation strategies include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) mobile phase. Retention times vary with substitution patterns on the thiophene ring .

- Derivatization : Convert the hydroxyl group to a diastereomeric ester (e.g., using Mosher’s acid chloride) for analysis via conventional reversed-phase HPLC .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, though substrate specificity must be validated .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 212.1 (C₁₀H₁₃NOS⁺) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-thiophene π interactions) .

Advanced: How does the thiophene moiety influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

Answer:

- Electron-rich π-system : The thiophene’s sulfur atom enhances electron delocalization, increasing binding affinity to aromatic residues in enzyme active sites (e.g., kinases) .

- Metabolic stability : Thiophene resists oxidative degradation compared to benzene, improving pharmacokinetic profiles in preclinical models .

- Structure-activity relationship (SAR) : Methyl or halogen substitutions at the thiophene’s 5-position modulate lipophilicity (logP) and target selectivity. For example, 5-fluoro substitution increases potency against serotonin receptors by 3-fold .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition : Screen against target enzymes (e.g., monoamine oxidases) using fluorometric assays with kynuramine as a substrate .

- Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) quantify IC₅₀ values .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells establish preliminary safety profiles (typical EC₅₀ > 100 μM) .

Advanced: What computational methods predict the binding modes of this compound to biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with homology-modeled receptors (e.g., GPCRs). The hydroxyl group often forms hydrogen bonds with Asp110 in the β₂-adrenergic receptor .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-receptor complexes. RMSD values < 2 Å indicate stable binding .

- QSAR models : CoMFA or CoMSIA correlates substituent effects (e.g., thiophene methylation) with bioactivity .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .

- Waste disposal : Neutralize acidic/basic residues before incineration to prevent sulfur oxide emissions .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the pyrrolidine C3 position via reductive amination with ¹³C-glucose-derived intermediates .

- Mass spectrometry imaging : Track ²H-labeled compound distribution in rodent brain sections to map blood-brain barrier penetration .

- Metabolite identification : LC-MS/MS with ¹³C isotopes distinguishes parent compound from oxidative metabolites (e.g., sulfoxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.